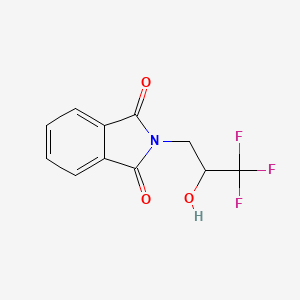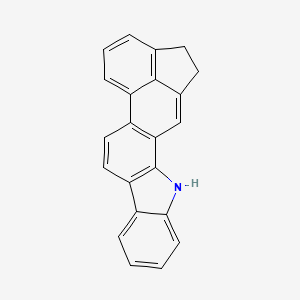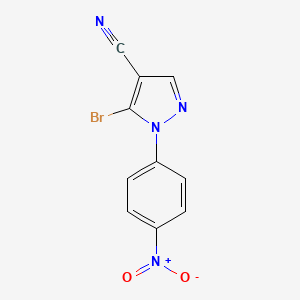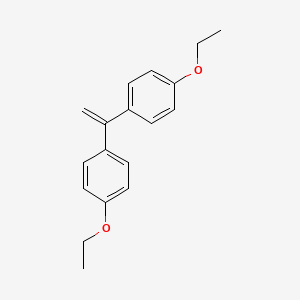![molecular formula C11H11N3OS B14748701 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene CAS No. 4999-66-0](/img/structure/B14748701.png)
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanocarbonothioyl group, a methylcarbamoyl group, and a methylbenzene ring
準備方法
The synthesis of 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene involves several steps. One common method includes the reaction of a substituted nitrobenzene compound with a reducing agent such as zinc in the presence of ammonium chloride in an alcoholic medium . This reduction process yields the corresponding amine, which can then be further reacted with carbonylimidazolide in water to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing cellular processes .
類似化合物との比較
1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene can be compared to other similar compounds, such as 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-4-methylbenzene . While both compounds share a similar core structure, the position of the methyl group on the benzene ring can lead to differences in their chemical reactivity and applications. The unique combination of functional groups in this compound sets it apart from other related compounds, making it a subject of interest in various research fields.
特性
CAS番号 |
4999-66-0 |
|---|---|
分子式 |
C11H11N3OS |
分子量 |
233.29 g/mol |
IUPAC名 |
1-(cyanocarbothioyl)-3-methyl-1-(3-methylphenyl)urea |
InChI |
InChI=1S/C11H11N3OS/c1-8-4-3-5-9(6-8)14(10(16)7-12)11(15)13-2/h3-6H,1-2H3,(H,13,15) |
InChIキー |
FCKPKDHROVVAHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N(C(=S)C#N)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)



![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)




![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)

